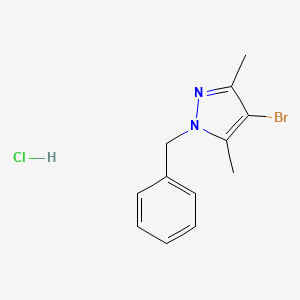

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride

Description

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a halogenated pyrazole derivative characterized by a benzyl group at the N1 position, bromine at C4, and methyl groups at C3 and C5, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₄BrClN₂, and it has a molecular weight of 301.62 g/mol . The compound is utilized in pharmaceutical and materials research due to its tunable reactivity and structural versatility.

Properties

IUPAC Name |

1-benzyl-4-bromo-3,5-dimethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWENNMABGYEQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that 4-substituted pyrazoles, which this compound is a part of, can act as inhibitors of liver alcohol dehydrogenase.

Mode of Action

It’s known that 4-substituted pyrazoles can inhibit liver alcohol dehydrogenase. This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby preventing its normal function.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase, it could be inferred that it may affect the alcohol metabolism pathway. This could lead to downstream effects such as the accumulation of acetaldehyde, a toxic metabolite, which can cause various health issues.

Result of Action

As a potential inhibitor of liver alcohol dehydrogenase, it could potentially lead to an accumulation of acetaldehyde in the body, which can cause various health issues.

Biological Activity

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C11H12BrN3·HCl

- Molecular Weight : 292.59 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromine atom and a benzyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to modulate key biochemical pathways involved in cell proliferation and survival.

Target Pathways

- mTORC1 Pathway : Research indicates that this compound may inhibit mTORC1 activity, a crucial regulator of cell growth and metabolism. Inhibition of mTORC1 can lead to reduced protein synthesis and increased autophagy, which are vital for cancer cell survival under stress conditions .

- Autophagy Modulation : The compound has been shown to increase basal autophagy while impairing autophagic flux under nutrient-restricted conditions. This dual action suggests a potential role as an autophagy modulator, which could selectively target cancer cells that rely on autophagy for survival .

Antiproliferative Activity

A study focused on the antiproliferative effects of derivatives related to this compound demonstrated submicromolar activity against various cancer cell lines. Notably:

- Cell Line : MIA PaCa-2 (pancreatic cancer)

- Concentration : Effective at concentrations as low as 10 μM.

The results indicated that the compounds not only inhibited cell proliferation but also induced apoptosis through the modulation of autophagic processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the benzyl or pyrazole moieties could enhance biological activity. For instance:

- Compounds with additional methyl groups on the pyrazole ring exhibited increased potency against cancer cell lines.

This suggests that further optimization of the compound's structure could lead to more effective anticancer agents.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MIA PaCa-2 | < 10 | mTORC1 inhibition, autophagy modulation |

| Apoptosis Induction | Various Cancer Cells | < 10 | Increased LC3-II accumulation |

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel chemical entities with diverse properties .

Peptide Synthesis

It is also utilized as an organic buffer in peptide synthesis, demonstrating high yields and efficiency in biochemical applications .

Biological Applications

Anticancer Activity

Research indicates that derivatives of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth in MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF7 | 3.79 | mTORC1 inhibition |

| Derivative B | HepG2 | 17.82 | Autophagy modulation |

| Derivative C | A549 | 0.39 | Aurora-A kinase inhibition |

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities, showing potential against various pathogens. The specific mechanisms are still under exploration but may involve interference with microbial metabolic processes.

Pharmaceutical Development

Drug Design and Discovery

The compound's structure has prompted investigations into its use as a pharmaceutical intermediate. Its derivatives are being studied for their potential as anti-inflammatory and anticancer agents, aiming to develop new therapeutic strategies for complex diseases .

Case Study 1: Anticancer Activity

A study conducted by Wei et al. explored the effects of a series of pyrazole derivatives, including those based on 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, on different cancer cell lines. The results indicated significant cytotoxicity and suggested that these compounds could serve as lead structures for further drug development aimed at treating resistant cancer types .

Case Study 2: Autophagy Modulation

Research published by Liu et al. highlighted the role of certain pyrazole derivatives in modulating autophagy pathways in cancer cells. The findings suggested that these compounds could selectively target tumor cells under metabolic stress, potentially leading to innovative treatment approaches for solid tumors .

Chemical Reactions Analysis

Nucleophilic Substitution at C4

The bromine atom at C4 is highly susceptible to nucleophilic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Key examples include:

Key Observations :

-

Electron-withdrawing methyl groups at C3/C5 deactivate the pyrazole ring, necessitating catalytic systems with strong bases (e.g., KOtBu) or high temperatures .

-

Steric hindrance from the benzyl and methyl groups slows reaction kinetics compared to less-substituted pyrazoles .

Functionalization of the Benzyl Group

The N1-benzyl group undergoes deprotection or functionalization under specific conditions:

Note : Hydrogenolysis provides a route to the free NH-pyrazole, which can undergo further N-alkylation or arylation .

Electrophilic Reactions at Methyl Groups

The methyl groups at C3/C5 participate in radical halogenation or oxidation:

Limitations : Oxidation of methyl groups is low-yielding due to competing decomposition of the pyrazole ring under strong acidic/oxidizing conditions .

Solubility and Stability

-

Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base (<5 mg/mL) .

-

Thermal Stability : Decomposes above 220°C without melting, as confirmed by TGA-DSC .

-

Light Sensitivity : The bromine substituent increases susceptibility to photodegradation; storage under argon is recommended .

Comparison with Similar Compounds

Pyrazole-Based Metal Complexes

Pd(II) and Pt(II) complexes derived from sulfanyl pyrazoles (e.g., 4-(benzylsulfanyl)methyl-3,5-dimethyl-1H-pyrazole) demonstrate cytotoxic activity against neoplastic cell lines. Key findings include:

- N,N'-Dichloro-tri[(4-(benzylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) complex : Exhibits moderate cytotoxicity against Jurkat, K562, and U937 cell lines but is threefold less active than analogs with cyclohexylsulfanyl substituents .

- Role of substituents : Bulky or hydrophobic groups (e.g., cyclohexyl) enhance cellular uptake or target binding, whereas benzyl groups may reduce efficacy due to steric or electronic effects .

Table 1: Cytotoxicity of Pyrazole Metal Complexes

| Compound | Substituent | IC₅₀ (Jurkat) | Source |

|---|---|---|---|

| Pt(II) complex with benzylsulfanyl group | Benzyl | Moderate | |

| Pt(II) complex with cyclohexylsulfanyl | Cyclohexyl | High |

Aryl-Substituted Pyrazolium Ionic Liquids

Pyrazolium salts with aryl/alkyl substituents and varying anions (Cl⁻, BF₄⁻, PF₆⁻) are studied for electrochemical stability:

- 1-Aryl-3,5-dimethylpyrazolium BF₄⁻ salts : Demonstrate higher electrochemical stability compared to Cl⁻ or PF₆⁻ analogs, making them suitable for energy storage applications .

- 1-Benzyl derivatives : The hydrochloride form of the target compound may exhibit lower thermal stability than BF₄⁻ salts due to anion effects .

Table 2: Electrochemical Properties of Pyrazolium Salts

| Compound | Anion | Decomposition Temp. (°C) | Source |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-3,5-diMe | BF₄⁻ | >300 | |

| 1-Benzyl-4-Br-3,5-diMe·HCl | Cl⁻ | Not reported |

Brominated Pyrazole Derivatives

Bromine substitution at C4 or other positions influences reactivity and bioactivity:

- 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one : A brominated pyrazolone synthesized via procedure A4, with LC/MS data (m/z 317 [M+H]⁺) . Unlike the target compound, this derivative contains a ketone group and bromomethyl side chain, enabling nucleophilic substitution reactions .

- 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide : A dihydropyrazole with bromophenyl and carboximidamide groups, highlighting the diversity of brominated pyrazole scaffolds .

Alkylated Pyrazoles

N-Alkylation of pyrazoles using ionic liquids (ILs) yields derivatives like 1-butyl-3,5-dimethyl-1H-pyrazole , synthesized via IL-mediated reactions . The benzyl group in the target compound may confer distinct solubility or steric properties compared to alkyl chains.

Key Research Findings and Implications

Substituent Effects :

- Benzyl groups in metal complexes reduce cytotoxicity compared to cyclohexyl analogs, suggesting steric hindrance or electronic modulation .

- Bromine at C4 enhances electrophilic reactivity, enabling cross-coupling or substitution reactions .

Anion-Dependent Stability :

- Hydrochloride salts may underperform BF₄⁻ salts in electrochemical applications due to anion instability .

Synthetic Flexibility :

- Microwave-assisted synthesis and IL-mediated alkylation offer efficient routes to pyrazole derivatives .

Preparation Methods

Key Features of this Method:

- Utilizes bench-stable, commercially available amination reagents.

- Reaction conditions are mild, typically carried out in DMF solvent.

- The reaction proceeds under air, with no need for inert atmosphere.

- Short reaction times and straightforward work-up.

- Yields for N-alkyl pyrazoles typically range from moderate to good (up to ~56% isolated yield).

Reaction Optimization Data:

| Entry | Amination Reagent (R1–R6 equiv) | Additive (1.0 equiv) | Temp (°C) | Yield (%) (GC or NMR) |

|---|---|---|---|---|

| 1 | R1 (1.5) | None | 85 | 44 (isolated) |

| 3 | R1 (1.5) | None | 110 | 49 |

| 8 | R1 (1.5) | H2O | 85 | 51 |

| 10 | R1 (1.5) | AcONa | 85 | 53 |

| 11 | R1 (1.5) | K2CO3 | 85 | 56 |

| 13 | R2 (1.5) | None | 85 | 23 |

| 14 | R3 (1.5) | None | 85 | 41 |

| 17 | R6 (1.5, wet) | None | 85 | 53 |

Note: R1–R6 represent different amination reagents tested; R1 showed the best performance under optimized conditions. The presence of weak bases like potassium carbonate improved yields slightly, while stronger bases like DIPEA decreased yields due to side reactions.

Specific Preparation of this compound

While the direct amination method is broadly applicable for N-substituted pyrazoles, the specific preparation of this compound involves additional steps:

- Pyrazole Ring Formation: Starting from 3,5-dimethyl-1H-pyrazole precursors, the ring is constructed via cyclization of diketones with hydrazine or related reagents.

- N-Benzylation: The pyrazole nitrogen is alkylated with benzyl halides or benzylating agents under basic conditions.

- Bromination: Selective bromination at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Hydrochloride Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid or HCl gas, improving stability and solubility.

This multistep synthesis is supported by commercial availability data and purity specifications indicating a final product purity of 98%, molecular weight 265.15 g/mol (free base) or 301.61 g/mol (hydrochloride salt), and molecular formula C12H14BrClN2.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrazole ring formation | Diketones + hydrazine derivatives | Formation of 3,5-dimethylpyrazole core |

| N-Benzylation | Benzyl halide + base (e.g., K2CO3) | Alkylation at N-1 position |

| Bromination | N-bromosuccinimide (NBS) or equivalent | Selective bromination at 4-position |

| Salt formation | HCl in ether or aqueous solution | Formation of hydrochloride salt for stability |

| Purification | Recrystallization or chromatography | Final product purity ~98% |

Research Findings and Practical Considerations

- The direct amination method offers a safer and more efficient alternative to traditional hydrazine-based syntheses.

- Reaction yields depend significantly on the choice of amination reagent, temperature, and additives.

- The method tolerates a variety of functional groups, making it versatile for analog synthesis.

- Scale-up has been demonstrated successfully on multi-millimole scales without loss of yield or purity.

- The hydrochloride salt form enhances handling safety and storage stability.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride?

The synthesis typically involves bromination and benzylation of a pyrazole precursor. A common method includes reacting 3,5-dimethyl-1H-pyrazole with benzyl chloride under basic conditions, followed by bromination at the 4-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF). The hydrochloride salt is formed via acidification with HCl gas . Key parameters include reaction temperature (60–80°C for bromination) and stoichiometric control to minimize byproducts. Purity is ensured via recrystallization from ethanol/water mixtures.

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is recommended:

Q. What safety protocols are critical when handling this compound?

Due to its potential irritancy and hygroscopic nature:

Q. How can researchers design initial biological activity screens for this compound?

Standard assays include:

- Enzyme inhibition : Test against kinases or phosphatases at 1–100 µM concentrations.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Solubility profiling : Use DMSO/PBS mixtures to assess bioavailability thresholds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

Density functional theory (DFT) calculations predict bromination regioselectivity and transition states. Reaction path sampling (e.g., via the ICReDD framework) identifies optimal conditions (solvent, catalyst) by coupling quantum chemistry with experimental data. For example, simulating benzylation energy barriers can reduce trial-and-error experimentation .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Reproducibility checks : Validate results in ≥2 independent labs.

- Metabolite profiling : Use LC-MS to rule out degradation products.

- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify true activity thresholds .

Q. What strategies improve yield in large-scale synthesis?

- Flow chemistry : Enhances heat/mass transfer during exothermic bromination.

- Catalyst screening : Pd-based catalysts may reduce benzylation side reactions.

- In-line analytics : FTIR monitors reaction progress in real time, enabling immediate adjustments .

Q. How does the substitution pattern (e.g., bromine, benzyl group) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Bromine : Enhances electrophilicity, improving kinase binding affinity.

- Benzyl group : Modulates lipophilicity (logP), impacting membrane permeability.

- 3,5-Dimethyl groups : Steric hindrance reduces off-target interactions .

Methodological Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed journals and PubChem data .

- Advanced studies should integrate computational and experimental workflows to minimize resource waste .

- Contradictory data require rigorous statistical validation (e.g., ANOVA with post-hoc tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.